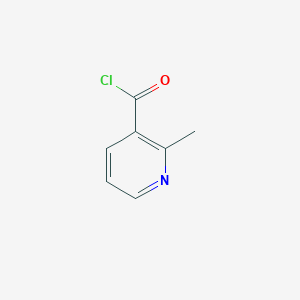

2-Methylpyridine-3-carbonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBSZBKNIIWFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512585 | |

| Record name | 2-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169229-06-5 | |

| Record name | 2-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylpyridine-3-carbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylpyridine-3-carbonyl chloride, also known as 2-methylnicotinoyl chloride. It details its chemical identity, key properties, synthesis and purification protocols, reactivity, and significant applications, particularly within the pharmaceutical industry. This document serves as a critical resource for researchers and professionals engaged in organic synthesis and drug development, offering insights into the handling, utilization, and synthetic potential of this versatile reagent.

Introduction

2-Methylpyridine-3-carbonyl chloride (CAS No. 169229-06-5) is a reactive acyl chloride derivative of 2-methylnicotinic acid. Its structure, featuring a pyridine ring, a methyl group, and a carbonyl chloride moiety, makes it a valuable building block in the synthesis of a wide range of complex organic molecules. The presence of the electrophilic acyl chloride group allows for facile reactions with various nucleophiles, making it a key intermediate in the preparation of amides, esters, and ketones. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective use in research and development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 2-Methylpyridine-3-carbonyl chloride is paramount for its safe handling and successful application in synthesis.

| Property | Value | Source |

| CAS Number | 169229-06-5 | Amerigo Scientific |

| Molecular Formula | C₇H₆ClNO | Amerigo Scientific |

| Molecular Weight | 155.58 g/mol | Amerigo Scientific |

| IUPAC Name | 2-methylpyridine-3-carbonyl chloride | - |

| Synonyms | 2-methylnicotinoyl chloride | - |

| Physical State | Presumed to be a solid or liquid, sensitive to moisture. | General knowledge of acyl chlorides |

| Melting Point | Not explicitly reported in searches. | - |

| Boiling Point | Not explicitly reported in searches. | - |

| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | General knowledge of acyl chlorides |

Synthesis and Purification

The primary route for the synthesis of 2-Methylpyridine-3-carbonyl chloride is the reaction of its corresponding carboxylic acid, 2-methylnicotinic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).

Synthesis Workflow

The conversion of 2-methylnicotinic acid to 2-methylnicotinoyl chloride is a standard nucleophilic acyl substitution reaction at the carboxylic acid.

Caption: Synthesis of 2-Methylnicotinoyl Chloride.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing calcium chloride or another suitable drying agent), suspend 2-methylnicotinic acid in an excess of thionyl chloride or in an anhydrous solvent such as dichloromethane (DCM).

-

Reaction: Gently reflux the mixture. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. This is a critical step to ensure the purity of the final product.

-

Purification: The crude 2-methylnicotinoyl chloride can be purified by vacuum distillation. It is essential to use a system that is completely free of moisture to prevent hydrolysis of the product.

Reactivity and Mechanistic Insights

The reactivity of 2-Methylpyridine-3-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon. This makes it highly susceptible to nucleophilic acyl substitution reactions.[1]

General Reactivity Profile

-

Hydrolysis: Reacts readily with water to form 2-methylnicotinic acid and hydrochloric acid. This underscores the importance of handling the compound under anhydrous conditions.

-

Alcoholysis: Reacts with alcohols to form the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

-

Aminolysis: Reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. Typically, two equivalents of the amine are used, with one equivalent acting as a nucleophile and the other as a base to scavenge the generated HCl.

-

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-methylnicotinoyl group onto aromatic substrates, although the pyridine ring's basicity can complicate this reaction by coordinating to the Lewis acid catalyst.

Nucleophilic Acyl Substitution Workflow

Caption: General Nucleophilic Acyl Substitution.

Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in many active pharmaceutical ingredients (APIs). 2-Methylnicotinic acid and its derivatives, including the acyl chloride, are important intermediates in the synthesis of various pharmaceuticals.[2][] For instance, 2-methylnicotinic acid is a known intermediate for the synthesis of specific IKK beta inhibitor drugs and oncolytic drugs.[2] The acyl chloride, being a more reactive form, serves as a key precursor for creating amide and ester linkages, which are common functionalities in drug molecules.

The use of acyl chlorides in API synthesis allows for the efficient construction of complex molecules, often leading to higher yields and purer products compared to direct coupling of carboxylic acids.[4]

Analytical Characterization

The purity and identity of 2-Methylpyridine-3-carbonyl chloride should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group and the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the seven carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Safety, Handling, and Storage

2-Methylpyridine-3-carbonyl chloride, like other acyl chlorides, is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is expected to be corrosive and will cause severe skin burns and eye damage.[5] It reacts violently with water, releasing toxic hydrogen chloride gas. Inhalation of vapors or dust can cause respiratory irritation.

-

Handling: All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.

Conclusion

2-Methylpyridine-3-carbonyl chloride is a highly reactive and versatile intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization. This guide provides a foundational framework for researchers and drug development professionals to leverage the synthetic utility of this important chemical building block.

References

-

Amerigo Scientific. 2-Methylnicotinoyl chloride. [Link]

- Google Patents. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.

- Google Patents.

-

Organic Syntheses. Procedure. [Link]

-

PubChem. 2-Chloronicotinoyl chloride. [Link]

-

ResearchGate. FT-IR spectra of choline chloride, ChCl:1,2-propanediol (1:2), and... [Link]

-

DCU Research Repository. Jing_Li_B_Sc_20130612144558.pdf. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

- Google Patents. CN116621810A - Process for preparing 2-methyl nicotine.

Sources

An In-depth Technical Guide to the Reactivity and Stability of 2-Methylpyridine-3-carbonyl Chloride

Introduction: A Versatile but Demanding Synthetic Intermediate

2-Methylpyridine-3-carbonyl chloride, a derivative of 2-methylnicotinic acid, stands as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a highly electrophilic acyl chloride group attached to an electron-deficient pyridine ring, endows it with significant reactivity, making it an excellent acylating agent. However, this same reactivity profile necessitates a thorough understanding of its stability and handling requirements to ensure safe, efficient, and reproducible synthetic outcomes. This guide provides a comprehensive analysis of the chemical behavior of 2-Methylpyridine-3-carbonyl chloride, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties. These parameters dictate its behavior in different solvent systems and reaction conditions.

| Property | Value |

| Chemical Formula | C₇H₆ClNO |

| Molar Mass | 155.58 g/mol |

| Appearance | Typically a solid or liquid (depending on purity) |

| Boiling Point | Varies; distillation is typically performed under reduced pressure |

| Key Hazards | Corrosive, Lachrymator, Moisture-sensitive |

Synthesis and Purification

The most common and direct route to 2-Methylpyridine-3-carbonyl chloride is through the reaction of its parent carboxylic acid, 2-methylnicotinic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed for this transformation.[1]

Typical Synthesis Protocol:

-

Reaction Setup: In a fume hood, a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (or nitrogen inlet) is charged with 2-methylnicotinic acid.

-

Reagent Addition: An excess of thionyl chloride (typically 2-3 equivalents) is added cautiously, often with a small amount of a catalyst like N,N-dimethylformamide (DMF).

-

Reaction: The mixture is heated to reflux (typically around 70-80 °C) until the evolution of HCl and SO₂ gas ceases, indicating the completion of the reaction.

-

Purification: Excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude 2-Methylpyridine-3-carbonyl chloride can then be purified by vacuum distillation to yield the final product.

The causality behind using excess thionyl chloride is to drive the reaction to completion. The DMF catalyst accelerates the reaction by forming a reactive Vilsmeier intermediate, which is more susceptible to nucleophilic attack by the carboxylate.

Chemical Reactivity: A Study in Electrophilicity

As an acyl chloride, the compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon. This electrophilicity is further amplified by the electron-withdrawing effect of the pyridine ring nitrogen. Consequently, it readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

The General Mechanism: Nucleophilic Acyl Substitution

The reaction with most nucleophiles proceeds through a well-established two-step addition-elimination mechanism. The nucleophile first attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl and form the final acylated product.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with Common Nucleophiles

| Nucleophile Class | Reagent Example | Product Type | Reaction Conditions & Causality |

| Water | H₂O | Carboxylic Acid | Rapid, often spontaneous with atmospheric moisture. The high reactivity necessitates anhydrous conditions. |

| Alcohols | R'-OH (e.g., Ethanol) | Ester | Typically performed with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, preventing acid-catalyzed side reactions and driving the equilibrium forward. |

| Amines | R'R''NH (e.g., Benzylamine) | Amide | Highly favorable and often exothermic. Requires at least two equivalents of the amine or one equivalent of the amine and one of a scavenger base. The second equivalent of amine acts as a base to quench the generated HCl. |

| Carboxylates | R'-COO⁻ | Anhydride | Reaction with a carboxylate salt can form a mixed anhydride, a useful activated intermediate itself. |

The use of a base like pyridine or triethylamine in these reactions is critical.[2] It acts as an acid scavenger, preventing the protonation of the nucleophile (especially amines) and neutralizing the corrosive HCl gas produced. Sterically hindered, non-nucleophilic bases like 2,6-lutidine are sometimes preferred to avoid competition with the primary nucleophile.[3]

Stability and Degradation: The Imperative of Anhydrous Conditions

The primary vulnerability of 2-Methylpyridine-3-carbonyl chloride is its susceptibility to hydrolysis. This is not a slow degradation but a rapid and often vigorous reaction.

Hydrolytic Instability

Contact with water, including atmospheric humidity, leads to immediate hydrolysis, converting the acyl chloride back to 2-methylnicotinic acid and releasing hydrogen chloride gas. This reaction is irreversible and is the principal degradation pathway.

Caption: Primary degradation pathway via hydrolysis.

This inherent instability dictates all handling and storage protocols. Failure to maintain strictly anhydrous conditions will result in the rapid decomposition of the reagent, loss of yield, and the creation of a corrosive and hazardous environment due to HCl evolution.

Thermal Stability

Under anhydrous conditions, 2-Methylpyridine-3-carbonyl chloride is reasonably stable at ambient temperatures. However, like most acyl chlorides, it can decompose upon prolonged exposure to high temperatures. Distillation should always be performed under reduced pressure to lower the boiling point and minimize the risk of thermal degradation.

Protocols for Safe and Effective Handling

Adherence to rigorous handling protocols is not merely a suggestion but a requirement for safety and experimental success.

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film).

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Engineering Controls

-

All manipulations must be performed inside a certified chemical fume hood to contain corrosive vapors and the HCl gas released upon accidental exposure to moisture.

-

An emergency eyewash station and safety shower must be immediately accessible.

Step-by-Step Handling Workflow

The following workflow is recommended for any reaction involving 2-Methylpyridine-3-carbonyl chloride, such as the synthesis of an amide.

Caption: Recommended experimental workflow for acylation reactions.

Storage

Store 2-Methylpyridine-3-carbonyl chloride in a tightly sealed container, preferably with a Teflon-lined cap. For long-term storage, sealing the container with paraffin film and placing it inside a secondary container within a desiccator is recommended. The storage area should be cool, dry, well-ventilated, and separate from incompatible materials such as water, alcohols, amines, and bases.

Conclusion

2-Methylpyridine-3-carbonyl chloride is a powerful and versatile reagent for introducing the 2-methyl-3-pyridinylcarbonyl moiety into a molecule. Its high reactivity, driven by the electrophilic acyl chloride group, allows for efficient formation of esters, amides, and other carbonyl derivatives. This reactivity is, however, intrinsically linked to its primary liability: extreme sensitivity to moisture. Success in its application hinges on a disciplined approach, prioritizing anhydrous techniques, appropriate safety measures, and a fundamental understanding of its stability profile. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this valuable chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

De La Rosa, P., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Retrieved from [Link]

-

Li, W., et al. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. PMC. Retrieved from [Link]

-

Deady, L. W., et al. (n.d.). Inductive substituent constants from dissociation of methyl-substituted 2-picolinium ions. Retrieved from [Link]

-

Patsnap. (n.d.). 2-Methylpyridine patented technology retrieval search results - Eureka. Retrieved from [Link]

-

RSC Publishing. (2025, November 4). Chloro-containing host compounds with fused tricyclic moieties and diamino linkers: host ability and affinity behaviour in pyridine/methylpyridines. Retrieved from [Link]

-

AOBChem. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Reddit. (2021, January 12). Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? Retrieved from [Link]

- Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

ACS Publications. (2012, February 21). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (2025, April 10). The reaction of acid chloride and chloroformate with pyridine. Retrieved from [Link]

-

Macmillan Group. (2012, February 8). Lies My Sophomore Organic Professor Told Me Christopher R. Jamison. Retrieved from [Link]

-

Iowa Research Online. (n.d.). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Retrieved from [Link]

-

HETEROCYCLES. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). CN101698659B - Synthesis method of 2-pyridine formaldoxime.

-

Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

-

NIH. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

-

Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

(2011, May 27). Newer Biologically Active Pyridines: A Potential Review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Group in 2-Methylpyridine-3-carbonyl chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of the carbonyl group is a cornerstone of modern organic synthesis, particularly in the construction of amide bonds vital to the pharmaceutical and agrochemical industries. This guide provides a detailed examination of the electrophilicity of the carbonyl group in 2-Methylpyridine-3-carbonyl chloride, a heteroaromatic acyl chloride. We will dissect the intricate interplay of electronic and steric factors that govern its reactivity. This analysis moves beyond classical frontier molecular orbital (FMO) theory to emphasize the now-understood dominance of electrostatic interactions in predicting carbonyl electrophilicity. This guide presents a framework for assessing this critical chemical property through a combination of theoretical analysis, computational modeling, and practical experimental protocols, thereby empowering researchers to better predict and control reaction outcomes.

Foundational Principles of Carbonyl Electrophilicity

The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[1] This inherent electrophilicity is the basis for a vast array of chemical transformations, most notably nucleophilic acyl substitution.

Recent advancements in computational chemistry have refined our understanding of what governs the electrophilicity of carbonyl compounds. While traditional FMO theory has been a useful model, compelling evidence now suggests that electrostatic attractions between the carbonyl compound and the nucleophile are the primary determinants of reactivity.[2][3][4][5][6] The more positive the partial charge on the carbonyl carbon, the stronger the electrostatic attraction with an incoming nucleophile, and generally, the lower the activation energy for the reaction.

Acyl chlorides, as a class of compounds, are among the most reactive carboxylic acid derivatives. The presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon significantly withdraws electron density, creating a highly electrophilic center.[1] This high degree of positive character makes acyl chlorides exceptionally reactive towards a wide range of nucleophiles.[1]

Analysis of 2-Methylpyridine-3-carbonyl chloride

To understand the electrophilicity of the carbonyl group in 2-Methylpyridine-3-carbonyl chloride, we must consider the combined electronic and steric effects of the 2-methylpyridine ring.

Electronic Effects

The pyridine ring is an electron-withdrawing system due to the greater electronegativity of the nitrogen atom compared to carbon. This inductive effect and the ability of the nitrogen to act as an electron sink via resonance contribute to an overall decrease in electron density within the ring, which in turn enhances the electrophilicity of a carbonyl group attached to it.

However, in 2-Methylpyridine-3-carbonyl chloride, we have competing electronic effects:

-

Electron-Withdrawing Pyridine Ring: The nitrogen atom in the pyridine ring inductively withdraws electron density, making the ring carbons, including the one bearing the carbonyl chloride, more electron-deficient. This effect enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity.

-

Electron-Donating Methyl Group: The methyl group at the 2-position is an electron-donating group through an inductive effect. It pushes electron density into the pyridine ring, which can partially counteract the electron-withdrawing effect of the nitrogen and the carbonyl chloride group.

The net electronic effect on the carbonyl carbon's electrophilicity will be a balance of these opposing forces. Given the strong electron-withdrawing nature of both the pyridine nitrogen and the acyl chloride functionality, it is anticipated that the carbonyl carbon in 2-Methylpyridine-3-carbonyl chloride will still be highly electrophilic, likely more so than in benzoyl chloride, but potentially slightly less so than in the unsubstituted pyridine-3-carbonyl chloride.

Steric Effects

The methyl group at the 2-position (ortho to the carbonyl chloride) introduces significant steric hindrance.[2][3][4][5] This bulkiness can impede the approach of a nucleophile to the carbonyl carbon, potentially increasing the activation energy of the reaction and thus lowering the reaction rate compared to an unhindered analog like pyridine-3-carbonyl chloride.[2][3][4][5]

The interplay between electronic activation and steric hindrance is a critical consideration. While electronically the carbonyl group is highly reactive, the steric shield provided by the 2-methyl group may kinetically temper this reactivity, especially with bulky nucleophiles.

Methodologies for Assessing Electrophilicity

A multi-faceted approach combining computational and experimental techniques is essential for a thorough assessment of the electrophilicity of 2-Methylpyridine-3-carbonyl chloride.

Computational Analysis

Computational chemistry offers powerful tools to quantify the electronic properties of a molecule.

3.1.1. Electrostatic Potential Mapping and Partial Charge Calculation

Rationale: As electrostatic interactions are paramount, calculating the electrostatic potential (ESP) map and the partial atomic charge on the carbonyl carbon provides a direct measure of its electrophilicity. A more positive charge correlates with higher electrophilicity.

Workflow:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. reddit.com [reddit.com]

- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Synthesis of 2-Methylpyridine-3-carbonyl Chloride: A Focus on Key Intermediates and Strategic Synthesis

Executive Summary

2-Methylpyridine-3-carbonyl chloride, a highly reactive acyl chloride, serves as a pivotal building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility stems from the electrophilic carbonyl carbon, which is readily susceptible to nucleophilic attack, enabling the facile construction of amides, esters, and other carbonyl derivatives. This technical guide provides an in-depth analysis of the critical synthetic pathways leading to this valuable intermediate. We will deconstruct the synthetic routes by focusing on the primary precursor, 2-Methylpyridine-3-carboxylic acid, and the key intermediates from which it is derived. This document is intended for researchers, chemists, and process development scientists, offering not just protocols, but the strategic rationale behind methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Importance of 2-Methylpyridine-3-carbonyl Chloride

2-Methylpyridine-3-carbonyl chloride, also known as 2-methylnicotinoyl chloride, is characterized by a pyridine ring substituted with a methyl group at the 2-position and a carbonyl chloride group at the 3-position. This specific arrangement of functional groups makes it an exceptionally versatile reagent. The pyridine moiety can influence the solubility, bioavailability, and binding affinity of a target molecule, while the acyl chloride provides a reactive handle for covalent bond formation.

The primary challenge in its synthesis lies not in the final chlorination step, which is a standard organic transformation, but in the efficient and regioselective construction of its direct precursor, 2-Methylpyridine-3-carboxylic acid . Therefore, a comprehensive understanding of the synthesis of this key carboxylic acid intermediate is paramount to mastering the overall synthetic sequence.

The Central Precursor: 2-Methylpyridine-3-carboxylic Acid

All practical synthetic routes converge on 2-Methylpyridine-3-carboxylic acid (also known as 2-methylnicotinic acid) as the immediate precursor to the target acyl chloride.[1] This stable, crystalline solid is the ideal penultimate intermediate due to its ease of handling and direct, high-yielding conversion to the final product. The core of our strategic analysis, therefore, revolves around the most efficient methods for its preparation.

We will explore three distinct and industrially relevant pathways, each defined by a different key intermediate:

-

Pathway A: Via the hydrolysis of Methyl 2-methylnicotinate .

-

Pathway B: Via the hydrolysis of 2-Methylnicotinonitrile .

-

Pathway C: Via the selective oxidation of 2,3-Lutidine .

The choice between these pathways is often dictated by factors such as starting material cost, scalability, and the desired purity profile of the final product.

Synthetic Pathways to the Carboxylic Acid Precursor

Pathway A: Synthesis via Methyl 2-methylnicotinate

This pathway is advantageous when control over reaction conditions and high purity are desired. The ester intermediate is generally more straightforward to purify than the corresponding nitrile or the starting lutidine.

Key Intermediate: Methyl 2-methylnicotinate

Methyl 2-methylnicotinate is a key intermediate in the synthesis of several pharmaceuticals.[2] A patented method for its preparation involves a multi-component reaction that avoids the use of highly toxic or odorous reagents, making it suitable for industrial production.[2] The synthesis proceeds by reacting an acidic compound with beta-aminocrotonic acid ester in an alcohol solvent.[2]

Protocol 1: Hydrolysis of Methyl 2-methylnicotinate

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-methylnicotinate (1.0 eq).

-

Reaction: Add a 2M aqueous solution of sodium hydroxide (2.0 - 3.0 eq) and ethanol as a co-solvent to ensure homogeneity.

-

Heating: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all starting material is consumed. The rationale for using a base-catalyzed hydrolysis is the avoidance of potential side reactions with the pyridine nitrogen that can occur under strong acidic conditions.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with 2N hydrochloric acid until the pH is approximately 3-4. The isoelectric point of the amino acid should be considered for optimal precipitation.

-

Isolation: The product, 2-Methylpyridine-3-carboxylic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Pathway B: Synthesis via 2-Methylnicotinonitrile

This route can be very efficient, as nitrile synthesis methodologies have advanced significantly. However, the hydrolysis of the nitrile to the carboxylic acid can require harsh conditions.

Key Intermediate: 2-Methylnicotinonitrile

Modern synthetic methods allow for the facile synthesis of 2-methylnicotinonitriles through innovative ring-transformation reactions. One such method involves the reaction of pyridinium salts with 3-aminocrotononitrile, which serves as the source of the methyl and nitrile groups in a metal-free process under mild conditions.[3][4]

Protocol 2: Hydrolysis of 2-Methylnicotinonitrile

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved ammonia), add 2-Methylnicotinonitrile (1.0 eq).

-

Reaction: Add a 6-12M aqueous solution of sulfuric acid (5.0 - 10.0 eq). The use of a strong acid is necessary to protonate the pyridine nitrogen, activating the nitrile group towards hydrolysis and preventing its coordination with any potential metal catalysts.

-

Heating: Heat the mixture to a high temperature (typically 120-150 °C) for several hours. The reaction must be driven to completion to avoid the isolation of the intermediate 2-methylnicotinamide.

-

Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material and the amide intermediate.

-

Workup: Cool the reaction mixture and carefully pour it over crushed ice.

-

Neutralization: Slowly neutralize the solution with a concentrated base (e.g., 50% NaOH) to the isoelectric point (pH 3-4) while cooling in an ice bath.

-

Isolation: Collect the precipitated 2-Methylpyridine-3-carboxylic acid by vacuum filtration, wash thoroughly with cold water, and dry.

Pathway C: Synthesis via 2,3-Lutidine Oxidation

This is often the most cost-effective route for large-scale industrial production, as 2,3-lutidine is a readily available bulk chemical.[5] The primary scientific challenge is achieving regioselectivity.

Key Intermediate: 2,3-Lutidine (2,3-Dimethylpyridine)

The oxidation must selectively target the methyl group at the 3-position over the one at the 2-position. The methyl group at the 2-position is slightly deactivated due to its proximity to the ring nitrogen. This subtle difference in reactivity can be exploited under carefully controlled catalytic conditions, often involving vapor-phase oxidation over metal oxide catalysts.

This process typically requires specialized industrial equipment (e.g., a fixed-bed reactor) and is not detailed here as a standard laboratory protocol. The principle involves passing a mixture of 2,3-lutidine vapor, air, and steam over a catalyst bed (e.g., V₂O₅/TiO₂) at elevated temperatures (350-450 °C).

The Final Transformation: Acyl Chloride Formation

The conversion of 2-Methylpyridine-3-carboxylic acid to its corresponding acyl chloride is a robust and well-understood process. The choice of chlorinating agent is critical and depends on the desired scale, purity, and sensitivity of subsequent reaction steps.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) with cat. DMF |

| Conditions | Neat or in a non-protic solvent (e.g., Toluene), Reflux | Non-protic solvent (e.g., DCM, Toluene), 0 °C to RT |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |

| Advantages | Cost-effective; Gaseous byproducts are easily removed, driving the reaction to completion.[6] | Milder conditions; Byproducts are all gaseous, leading to a very clean reaction profile; Generally higher yielding for sensitive substrates. |

| Disadvantages | Harsh, corrosive reagent; High reflux temperatures can cause degradation of sensitive substrates. | More expensive; Requires a catalytic amount of DMF. |

| Mechanism | Forms a reactive chlorosulfite intermediate. | Forms a highly reactive Vilsmeier intermediate with DMF.[7] |

Protocol 3A: Chlorination using Thionyl Chloride

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 2-Methylpyridine-3-carboxylic acid (1.0 eq).

-

Inert Atmosphere: Purge the system with dry nitrogen. Maintaining anhydrous conditions is critical to prevent hydrolysis of the product.[8]

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 - 3.0 eq) dropwise at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be directed to a scrubber.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-Methylpyridine-3-carbonyl chloride is often used directly in the next step or can be purified by vacuum distillation.

Protocol 3B: Chlorination using Oxalyl Chloride

This method is preferred for laboratory-scale synthesis or when working with sensitive substrates due to its milder conditions.

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-Methylpyridine-3-carboxylic acid (1.0 eq) and a non-protic solvent like anhydrous dichloromethane (DCM).

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the true activating species.[9]

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq) dropwise via a syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes homogeneous.

-

Isolation: Remove the solvent and any excess reagent under reduced pressure. The resulting 2-Methylpyridine-3-carbonyl chloride hydrochloride is typically of high purity and can be used without further purification.

Analytical Characterization and Quality Control

Rigorous analytical control is essential.

-

Intermediates: The structures of intermediates like 2-methylnicotinic acid should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC.

-

Final Product: The formation of 2-Methylpyridine-3-carbonyl chloride can be confirmed by Infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (typically >1750 cm⁻¹). Due to its reactivity, the acyl chloride is often characterized immediately before use. Gas Chromatography (GC) can also be employed for purity assessment, although derivatization may be necessary.[10][11]

Conclusion

The synthesis of 2-Methylpyridine-3-carbonyl chloride is a multi-step process where the most critical phase is the efficient synthesis of its precursor, 2-Methylpyridine-3-carboxylic acid. This guide has outlined three major pathways, each pivoting on a distinct key intermediate: an ester, a nitrile, or 2,3-lutidine.

-

The ester route offers high purity and mild final-step conditions.

-

The nitrile route can be highly efficient but may require harsh hydrolysis conditions.

-

The lutidine oxidation route is the most economical for industrial scale-up but presents significant challenges in achieving regioselectivity.

The final chlorination step is robust, with thionyl chloride offering a cost-effective solution for large scales and oxalyl chloride providing a milder, cleaner alternative for laboratory and specialty applications. The selection of the optimal synthetic strategy requires a careful evaluation of scale, cost, available equipment, and the required purity of the final product.

References

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate.[Link]

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH.[Link]

-

Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.[Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.[Link]

- CN116621810A - Process for preparing 2-methyl nicotine.

-

PREPARATION OF 2-PHENYL-4-(METHYLTHIO)QUINOLINE. Organic Syntheses.[Link]

-

SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office.[Link]

-

Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate. Fine Chemical Intermediates.[Link]

-

2-Methylpyridine patented technology retrieval search results. Eureka | Patsnap.[Link]

-

Getting Towed Uphill. Chemistry LibreTexts.[Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.[Link]

- US8575350B2 - Process for producing pyridine carboxylic acids.

-

Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.[Link]

-

2-Methylnicotinic acid. PubChem.[Link]

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube.[Link]

- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.[Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.[Link]

-

Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.[Link]

- US4144238A - Process for the production of pure white 2-chloronicotinic acid.

- CN104876861A - Method for producing 2-chloro nicotinic acid.

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC - NIH.[Link]

-

Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl.[Link]

-

Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.[Link]

-

METHYL CHLORIDE: METHOD 1001. CDC.[Link]

-

Picolinic acid. Wikipedia.[Link]

-

Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and. Der Pharma Chemica.[Link]

- EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC - NIH.[Link]

Sources

- 1. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. m.youtube.com [m.youtube.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions with 2-Methylpyridine-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Reactivity of a Trifunctional Reagent

2-Methylpyridine-3-carbonyl chloride is a versatile building block in medicinal chemistry and drug development, offering a unique combination of a reactive acyl chloride for amide or ester formation, a nucleophilic pyridine ring, and an acidic 2-methyl group. However, this trifunctionality presents a significant challenge: achieving chemoselectivity. Uncontrolled reactions can lead to a mixture of products arising from the inherent reactivity of each functional group. This guide provides a detailed analysis of protecting group strategies to enable selective transformations, focusing on practical, field-proven protocols and the chemical rationale behind them.

The Challenge: A Trifecta of Reactivity

The synthetic utility of 2-Methylpyridine-3-carbonyl chloride is often hampered by three competing reactive sites:

-

The Acyl Chloride: This is typically the desired site of reaction, readily undergoing nucleophilic acyl substitution with amines, alcohols, and other nucleophiles to form amides and esters.

-

The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic. It can react with the acyl chloride of another molecule, leading to dimerization or oligomerization. Furthermore, in the presence of a nucleophile and the acyl chloride, the pyridine nitrogen can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion.

-

The 2-Methyl Group: The protons on the methyl group at the 2-position of the pyridine ring are acidic and can be deprotonated by strong bases. The resulting carbanion is a potent nucleophile that can lead to undesired side reactions.[1]

Caption: Competing reactive sites in 2-Methylpyridine-3-carbonyl chloride.

This guide will focus on two primary strategies to control the reactivity of the pyridine nitrogen: N-oxide formation and borane protection. We will also discuss approaches to mitigate side reactions involving the 2-methyl group.

Strategy 1: Pyridine N-Oxide Protection

The formation of a pyridine N-oxide is a robust method to deactivate the nucleophilicity of the pyridine nitrogen. The N-O bond withdraws electron density from the ring, making the nitrogen lone pair unavailable for reaction.[2][3]

Advantages of N-Oxide Protection:

-

Stability: N-oxides are generally stable to a wide range of reaction conditions, including those used for acylation.

-

Electronic Modification: The N-oxide group alters the electronic properties of the pyridine ring, which can be synthetically useful for other transformations.

-

Reliable Deprotection: Deprotection can be achieved under various conditions, offering flexibility in a multi-step synthesis.

Protocol 1: N-Oxidation of 2-Methylnicotinic Acid

It is often more practical to perform the N-oxidation on the corresponding carboxylic acid before converting it to the acyl chloride.

Materials:

-

2-Methylnicotinic acid

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 2-methylnicotinic acid (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice bath.

-

Add m-CPBA (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methylpyridine-3-carboxylic acid N-oxide. The crude product can often be used without further purification.

Causality: The peroxyacid acts as an electrophilic oxygen source, which is attacked by the nucleophilic pyridine nitrogen. The use of an excess of m-CPBA ensures complete conversion of the starting material. The basic workup with NaHCO₃ is crucial to remove the resulting m-chlorobenzoic acid.[4]

Protocol 2: Conversion to Acyl Chloride and Subsequent Amidation

Materials:

-

2-Methylpyridine-3-carboxylic acid N-oxide

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous DCM or Toluene

-

Amine (primary or secondary)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

Procedure:

-

Suspend the 2-methylpyridine-3-carboxylic acid N-oxide (1.0 eq) in anhydrous DCM (~15 mL per gram).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 2-methylpyridine-3-carbonyl chloride N-oxide.

-

Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (1.0 eq) and a non-nucleophilic base like TEA or DIEA (1.1 eq) in DCM at 0 °C.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Workup typically involves washing with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a basic wash (e.g., saturated NaHCO₃), drying, and purification by chromatography or crystallization.

Protocol 3: Deprotection of the N-Oxide

Materials:

-

N-Oxide protected amide

-

Phosphorus trichloride (PCl₃) or Sodium dithionite (Na₂S₂O₄)

-

Appropriate solvent (e.g., DCM, THF, or aqueous systems for dithionite)

Procedure (using PCl₃):

-

Dissolve the N-oxide protected amide (1.0 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C.

-

Add PCl₃ (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, dry, and purify as needed.

Causality: Phosphorus trichloride is a common deoxygenating agent for N-oxides. The reaction proceeds through the formation of a P-O bond, followed by the reduction of the nitrogen and formation of phosphorus oxychloride.

Caption: N-Oxide protection workflow for amide synthesis.

Strategy 2: Borane Protection

Complexation of the pyridine nitrogen with borane (BH₃) provides an alternative and effective method to block its nucleophilicity. The resulting pyridine-borane complex is stable under many reaction conditions.[5][6]

Advantages of Borane Protection:

-

Mild Formation: Borane complexes can be formed under mild conditions.[7]

-

Acid-Labile Deprotection: The borane group is readily removed with acid, providing an orthogonal deprotection strategy to base-labile or hydrogenation-sensitive groups.

-

High Yields: Both protection and deprotection steps typically proceed in high yields.

Protocol 4: Borane Protection of 2-Methylpyridine

This protection is best performed on the pyridine starting material before introducing the carbonyl chloride functionality.

Materials:

-

2-Methylpyridine

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1M in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve 2-methylpyridine (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add the BH₃·THF solution (1.0-1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

The solvent can be removed under reduced pressure to yield the 2-methylpyridine-borane complex, which is often a solid and can be used in the next step without further purification.[8]

Causality: The Lewis acidic borane readily coordinates to the Lewis basic pyridine nitrogen, forming a stable dative bond.

Subsequent Steps and Deprotection

Following borane protection, the 2-methylpyridine-borane complex can be carried through the necessary steps to introduce the 3-carbonyl chloride functionality (e.g., lithiation and carboxylation, followed by treatment with a chlorinating agent). The acylation reaction with an amine can then be performed.

Protocol 5: Deprotection of the Borane Complex

Materials:

-

Pyridine-borane protected amide

-

Methanolic HCl or aqueous HCl

-

Appropriate solvent (e.g., Methanol, Dioxane)

Procedure:

-

Dissolve the pyridine-borane protected amide in a suitable solvent like methanol.

-

Add an excess of aqueous or methanolic HCl (e.g., 3-4 equivalents).

-

Stir the reaction at room temperature. The deprotection is often accompanied by the evolution of hydrogen gas.

-

The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.

-

Once complete, the reaction mixture is neutralized with a base (e.g., NaHCO₃) and the product is extracted with an organic solvent.

Causality: The acidic conditions protonate the pyridine nitrogen, which disrupts the N-B bond and leads to the release of borane, which subsequently reacts with the protic solvent.

Caption: Borane protection workflow for amide synthesis.

Comparative Analysis of Protecting Group Strategies

| Feature | N-Oxide Protection | Borane Protection |

| Stability | Generally stable to a wide range of conditions, including mildly acidic and basic media. | Stable to neutral and basic conditions, but sensitive to strong acids. |

| Protection | Requires an oxidant like m-CPBA; reaction can take several hours. | Rapid reaction with BH₃·THF at low temperatures. |

| Deprotection | Reductive cleavage (e.g., PCl₃, Na₂S₂O₄). | Acid-mediated cleavage (e.g., HCl). |

| Orthogonality | Orthogonal to acid-labile protecting groups. | Orthogonal to base-labile and hydrogenation-sensitive groups. |

| Considerations | The N-oxide can influence the reactivity of the pyridine ring in subsequent steps. | Borane reagents are sensitive to moisture and air. |

Expert Insight: The choice between N-oxide and borane protection depends on the overall synthetic route. If the subsequent steps involve acidic conditions, N-oxide protection is preferable. Conversely, if the molecule contains acid-labile groups, borane protection offers a distinct advantage due to its acid-mediated deprotection.

Managing the Reactivity of the 2-Methyl Group

The acidity of the 2-methyl group protons (pKa of the conjugate acid of 2-methylpyridine is ~5.97) can lead to deprotonation by strong bases, forming a nucleophilic species that can react with the acyl chloride or other electrophiles.

Mitigation Strategies:

-

Choice of Base: When performing the acylation, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) instead of stronger bases like lithium diisopropylamide (LDA) or n-butyllithium, which are known to deprotonate the 2-methyl group.[1]

-

Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to disfavor the deprotonation equilibrium.

-

Order of Addition: Add the acyl chloride to the mixture of the amine and the base. This ensures that the highly reactive acyl chloride is consumed by the intended nucleophile as it is introduced, minimizing its exposure to any transiently formed carbanions from the 2-methyl group.

Chemoselectivity in Amine Acylation

When reacting 2-methylpyridine-3-carbonyl chloride with a molecule containing multiple amine functionalities (e.g., primary and secondary amines), the inherent reactivity differences can often be exploited to achieve chemoselectivity.

-

Primary vs. Secondary Amines: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, and will therefore react preferentially with the acyl chloride.[9] To favor mono-acylation at the primary amine, one can use a stoichiometric amount of the acyl chloride at low temperatures.

Conclusion

The successful application of 2-methylpyridine-3-carbonyl chloride in complex syntheses hinges on a strategic approach to managing its multiple reactive sites. By employing either N-oxide or borane protection for the pyridine nitrogen, chemists can effectively prevent self-reaction and direct the reactivity towards the desired acylation. The choice between these two robust strategies should be guided by the orthogonality required for the overall synthetic plan. Furthermore, careful consideration of the reaction conditions, particularly the choice of base and temperature, is essential to mitigate potential side reactions arising from the acidic 2-methyl group. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to unlock the full synthetic potential of this valuable building block.

References

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

- Clay, J. M., & Vedejs, E. (2005). Hydroboration with Pyridine Borane at Room Temperature. Journal of Organic Chemistry, 70(16), 6570–6572.

-

Kulkarni, A. S., & Ramachandran, P. V. (2017). Water-Promoted, Open-Flask Synthesis of Amine-Boranes: 2-Methylpyridine-Borane (2-Picoline-Borane). Organic Syntheses, 94, 332-345. [Link]

-

Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Picoline-borane, 2-Methylpyridine borane, PICB. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Zajac, M. A., et al. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899–6901.

-

Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

- Patil, V. D., et al. (2014). Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition. Trade Science Inc.

-

University of Rochester. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Chemistry. [Link]

- Google Patents. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof.

- Google Patents. (2012). Preparation method for rivaroxaban intermediate and rivaroxaban.

-

European Patent Office. (2017). AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE. Retrieved from [Link]

- Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10), 1855.

- Google Patents. (n.d.). Pyridine borane complexes.

Sources

- 1. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 2. baranlab.org [baranlab.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Workup [chem.rochester.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. orgsyn.org [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Minimizing hydrolysis as a side reaction of 2-Methylpyridine-3-carbonyl chloride

Welcome to the technical support center for 2-Methylpyridine-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for minimizing hydrolysis, a critical side reaction when working with this versatile reagent. Our goal is to ensure the integrity of your experiments and the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methylpyridine-3-carbonyl chloride and why is it sensitive to hydrolysis?

2-Methylpyridine-3-carbonyl chloride is a heterocyclic acyl chloride. Like all acyl chlorides, it is highly susceptible to hydrolysis due to the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles like water.[1] The presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon makes it highly electron-deficient and thus very reactive.[1] The hydrolysis reaction results in the formation of the corresponding carboxylic acid, 2-methylnicotinic acid, and hydrochloric acid (HCl), as shown in the reaction below. This side reaction can significantly reduce the yield of your desired product and introduce impurities into your reaction mixture.

2-Methylpyridine-3-carbonyl chloride + H₂O → 2-Methylnicotinic acid + HCl

Q2: How does the structure of 2-Methylpyridine-3-carbonyl chloride influence its reactivity towards hydrolysis?

The pyridine ring, being an electron-withdrawing aromatic system, increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack compared to non-aromatic acyl chlorides. However, the 2-methyl group is an electron-donating group, which can slightly reduce the reactivity of the carbonyl group through an inductive effect. The position of the carbonyl chloride at the 3-position of the pyridine ring also influences its electronic environment. Understanding these structural nuances is key to designing robust reaction protocols.

Q3: What are the immediate signs of hydrolysis of 2-Methylpyridine-3-carbonyl chloride?

Visual signs of hydrolysis can include:

-

Fuming upon exposure to air: This is due to the reaction with atmospheric moisture, releasing HCl gas which appears as white fumes.

-

Cloudiness or precipitation in solution: The resulting 2-methylnicotinic acid may have lower solubility in your reaction solvent compared to the acyl chloride, leading to precipitation.

-

A decrease in pH of the reaction mixture: The generation of HCl will make the reaction medium more acidic.

Q4: How should I properly store 2-Methylpyridine-3-carbonyl chloride to prevent hydrolysis?

Proper storage is the first line of defense against hydrolysis. We recommend the following:

-

Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.

-

Sealed Containers: Use tightly sealed containers with secure caps, preferably with a PTFE liner.

-

Desiccants: Store the container inside a desiccator containing a suitable desiccant like anhydrous calcium chloride or silica gel to absorb any ambient moisture.[2][3][4][5]

-

Low Temperature: Store in a cool, dry place away from direct sunlight. For long-term storage, refrigeration may be considered, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

Troubleshooting Guide: Minimizing Hydrolysis in Your Experiments

This section provides a problem-and-solution-oriented guide to address common issues encountered during reactions with 2-Methylpyridine-3-carbonyl chloride.

Issue 1: Low Yield of Desired Product, with 2-Methylnicotinic Acid Detected as a Major Byproduct.

This is a classic indication of significant hydrolysis of your starting material.

Workflow for Minimizing Hydrolysis:

Caption: A stepwise workflow for minimizing hydrolysis of 2-Methylpyridine-3-carbonyl chloride.

Troubleshooting Steps:

-

Ensure Rigorously Anhydrous Conditions:

-

Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

-

Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are good choices. Avoid protic solvents like alcohols unless they are the intended reactant.

-

Reagents: Ensure all other reagents, especially the nucleophile, are dry.

-

-

Maintain an Inert Atmosphere:

-

Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. Use a Schlenk line or a glove box for optimal results.

-

-

Control the Reaction Temperature:

-

Optimize the Order of Addition:

-

Add the 2-Methylpyridine-3-carbonyl chloride solution dropwise to the solution of your nucleophile. This ensures that the acyl chloride is consumed by the desired reactant as soon as it is introduced, minimizing its contact time with any trace moisture.

-

-

Use a Non-Nucleophilic Base as an HCl Scavenger:

Issue 2: Inconsistent Reaction Results and Poor Reproducibility.

This often points to variations in the level of moisture contamination between experiments.

Troubleshooting Steps:

-

Standardize Your Anhydrous Technique: Develop and strictly adhere to a standard operating procedure (SOP) for all anhydrous reactions. This includes the duration of glassware drying, the method of solvent dispensing, and the procedure for establishing an inert atmosphere.

-

Use Freshly Opened Reagents: Whenever possible, use freshly opened bottles of anhydrous solvents and reagents. If using stored anhydrous solvents, ensure they have been kept over molecular sieves.

-

Monitor Your Inert Atmosphere: Use an oil bubbler to ensure a positive pressure of inert gas is maintained throughout the reaction.

Analytical Protocols for Monitoring Hydrolysis

Proactive monitoring of your reaction can help in identifying and quantifying the extent of hydrolysis.

Protocol 1: In-situ Reaction Monitoring using ATR-FTIR Spectroscopy

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for real-time monitoring of reaction kinetics without the need for sampling.[1][8][9][10][11]

Methodology:

-

Setup: Immerse the ATR probe into the reaction vessel.

-

Background Spectrum: Collect a background spectrum of the solvent and nucleophile before the addition of 2-Methylpyridine-3-carbonyl chloride.

-

Reaction Monitoring: Initiate the reaction by adding the acyl chloride. Continuously collect IR spectra over time.

-

Data Analysis: Monitor the decrease in the characteristic C=O stretching band of the acyl chloride (typically around 1780-1815 cm⁻¹) and the concurrent increase in the C=O stretching band of the carboxylic acid byproduct (around 1700-1725 cm⁻¹). This allows for the real-time tracking of both the desired reaction and the hydrolysis side reaction.

Protocol 2: Quantification of Hydrolysis by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the amount of 2-Methylpyridine-3-carbonyl chloride and its hydrolysis product, 2-methylnicotinic acid, in a reaction sample.[12][13][14][15]

Sample Preparation:

-

Carefully quench a small aliquot of the reaction mixture in anhydrous acetonitrile to stop the reaction.

-

Filter the sample to remove any particulate matter.

-

Dilute the sample to an appropriate concentration with the mobile phase.

HPLC Conditions (Example Method):

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Data Analysis:

-

The retention time of 2-methylnicotinic acid will be significantly shorter than that of the more non-polar 2-Methylpyridine-3-carbonyl chloride.

-

Quantify the amount of each species by integrating the peak areas and comparing them to a standard curve generated from pure samples of the starting material and the hydrolysis product.

Logical Relationship Diagram for Troubleshooting:

Caption: Relationship between low yield and contributing factors in reactions with 2-Methylpyridine-3-carbonyl chloride.

By implementing these best practices and troubleshooting strategies, you can significantly minimize the impact of hydrolysis on your reactions involving 2-Methylpyridine-3-carbonyl chloride, leading to higher yields, purer products, and more reliable scientific outcomes.

References

-

ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from [Link]

-

MDPI. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Acetyl and Benzoyl Chlorides with Pyridines and Pyridine N-Oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,. Retrieved from [Link]

- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

-

YouTube. (2016). In Situ FTIR Reaction Monitoring. Retrieved from [Link]

-

ChemRxiv. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Retrieved from [Link]

-

ResearchGate. (n.d.). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Vibrational and nuclear magnetic resonance spectroscopic studies on some carbonyl complexes of gold, palladium, platinum, rhodium, and iridium. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

IRIS . (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Retrieved from [Link]

-

Analytical Methods. (n.d.). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Desiccants – Knowledge and References. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Reaction Analysis. Retrieved from [Link]

-

YouTube. (2015). Acylation (Acid Chloride Reactions). Retrieved from [Link]

-

PMC. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Retrieved from [Link]

-

Reddit. (n.d.). Pyridine chemistry and possible reactions. Retrieved from [Link]

-

EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Retrieved from [Link]

-

Reddit. (n.d.). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

-

OSTI.gov. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]

-

Scilit. (1997). ATR FTIR spectroscopy for in situ measurement of supersaturation. Retrieved from [Link]

- Google Patents. (n.d.). WO2015159910A1 - Desiccant composition.

-

SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

-

RSC Publishing. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

-

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. echemi.com [echemi.com]

- 4. desiccantpak.com [desiccantpak.com]

- 5. colorcon.com [colorcon.com]

- 6. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface | MDPI [mdpi.com]

- 9. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. mt.com [mt.com]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

- 14. benchchem.com [benchchem.com]

- 15. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

Validation & Comparative

Alternative acylating agents to 2-Methylpyridine-3-carbonyl chloride in organic synthesis

<A Senior Application Scientist's Guide to Alternative Acylating Agents for 2-Methylpyridine-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex amides and esters vital to pharmaceuticals and bioactive molecules, the choice of acylating agent is a critical determinant of reaction success. 2-Methylpyridine-3-carbonyl chloride, a derivative of nicotinic acid, is a valuable reagent. However, its reactivity profile, substrate sensitivity, and handling requirements necessitate a broader toolkit of alternatives. This guide provides an in-depth comparison of viable alternative acylating agents, grounded in experimental data and mechanistic principles, to empower researchers in selecting the optimal reagent for their specific synthetic challenge.